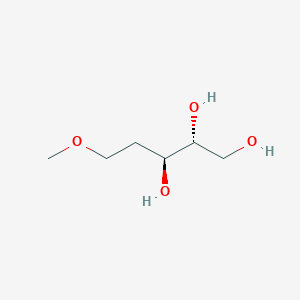

(2R,3S)-5-methoxypentane-1,2,3-triol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14O4 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

(2R,3S)-5-methoxypentane-1,2,3-triol |

InChI |

InChI=1S/C6H14O4/c1-10-3-2-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |

InChI Key |

YEWUXURCECDCGI-NTSWFWBYSA-N |

Isomeric SMILES |

COCC[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

COCCC(C(CO)O)O |

Origin of Product |

United States |

Stereochemical Principles and Definitive Assignment of 2r,3s 5 Methoxypentane 1,2,3 Triol

Elucidation of Absolute and Relative Stereoconfiguration

The definitive assignment of the (2R,3S) configuration to 5-methoxypentane-1,2,3-triol requires a multi-faceted analytical approach. The relative configuration of the hydroxyl groups can often be inferred from NMR spectroscopic data, specifically through the analysis of coupling constants (³JHH) and nuclear Overhauser effects (NOEs). For acyclic systems like this pentanetriol (B14693764), J-based configuration analysis can be a powerful tool. This method relies on the principle that the magnitude of the coupling constants between protons on adjacent stereocenters is dependent on the dihedral angle between them, which in turn is dictated by the relative stereochemistry. acs.orgelsevierpure.com

However, to establish the absolute configuration, methods that can differentiate between enantiomers are essential. While X-ray crystallography of a single crystal is considered the "gold standard" for this purpose, obtaining suitable crystals of a flexible polyol can be challenging. americanlaboratory.comnih.gov Consequently, chiroptical spectroscopic methods and chemical correlation are often employed. nih.gov Chemical correlation involves converting the molecule of unknown stereochemistry into a compound of known absolute configuration through a series of stereochemically well-defined reactions.

Spectroscopic techniques such as Vibrational Circular Dichroism (VCD) have become increasingly powerful for the direct determination of absolute configuration in solution, negating the need for crystallization. researchgate.netnih.gov By comparing the experimentally measured VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., (2R,3S)), a direct and unambiguous assignment of the absolute configuration can be made. americanlaboratory.com

Advanced Synthetic Methodologies for 2r,3s 5 Methoxypentane 1,2,3 Triol and Its Stereoisomers

Retrosynthetic Disconnection Strategies for Polyol Architectures

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. lkouniv.ac.inrnlkwc.ac.inslideshare.net For a polyol such as (2R,3S)-5-methoxypentane-1,2,3-triol, several disconnection strategies can be envisioned.

A primary disconnection can be made at the C-C bonds. For instance, a C3-C4 bond disconnection could lead to a two-carbon nucleophilic synthon and a three-carbon electrophilic fragment. Alternatively, disconnections at the C-O bonds, often achieved via functional group interconversion (FGI), can simplify the target to a precursor with fewer hydroxyl groups. lkouniv.ac.in

One common strategy for polyol synthesis involves the disconnection to an alkene precursor, which can then be dihydroxylated. In the case of this compound, a key retrosynthetic step would involve the disconnection of the C1-C2 and C3 hydroxyl groups, suggesting a precursor like (S)-5-methoxy-1-penten-3-ol. This intermediate could be accessed from simpler starting materials.

Another approach involves disconnecting the molecule into smaller chiral building blocks that can be coupled together. This is particularly useful for controlling the stereochemistry at multiple centers.

Table 1: Potential Retrosynthetic Disconnections for this compound

| Disconnection Bond | Precursor 1 | Precursor 2 | Corresponding Forward Reaction |

| C3-C4 | A chiral three-carbon aldehyde | A two-carbon nucleophile | Aldol (B89426) addition or similar C-C bond formation |

| C1-C2 Diol | A chiral alkene | - | Asymmetric dihydroxylation |

| C2-C3 Diol | A chiral epoxide | - | Epoxide opening |

Asymmetric Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of chiral polyols. Several asymmetric strategies can be employed to achieve the desired (2R,3S) configuration of 5-methoxypentane-1,2,3-triol.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. wikipedia.orgsigmaaldrich.com For the synthesis of polyols, chiral auxiliaries can be used in various reactions, including aldol additions and alkylations, to set the stereocenters. tcichemicals.com For example, an Evans' oxazolidinone auxiliary could be used to control the stereochemistry of an aldol reaction between a chiral acetate (B1210297) equivalent and a suitable aldehyde, thereby establishing the desired stereochemistry at C2 and C3. tcichemicals.com

The general scheme for employing a chiral auxiliary involves:

Attachment of the chiral auxiliary to a substrate.

Diastereoselective reaction to create new stereocenters.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Reactions)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis.

Organocatalysis: Chiral organic molecules can catalyze stereoselective reactions. nih.govscispace.comacs.org For instance, proline and its derivatives are effective catalysts for asymmetric aldol and α-hydroxylation reactions, which could be applied to the synthesis of chiral 1,2,3-triols. researchgate.net An organocatalytic asymmetric aldol reaction could be a key step in constructing the carbon backbone of this compound with the correct stereochemistry.

Metal-Catalyzed Reactions: Transition metal complexes with chiral ligands are widely used for asymmetric transformations. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. beilstein-journals.orgacsgcipr.orgnih.govnih.govwikipedia.org This reaction, using osmium tetroxide and a chiral cinchona alkaloid ligand, could be used to introduce the C1 and C2 hydroxyl groups with the desired stereochemistry from a suitable allylic alcohol precursor. Similarly, the Sharpless asymmetric epoxidation can be used to create chiral epoxides, which are versatile intermediates for the synthesis of polyols. dalalinstitute.comwikipedia.orgorganic-chemistry.orgslideshare.netmdpi.com

Table 2: Comparison of Asymmetric Catalysis Methods

| Catalysis Type | Catalyst Example | Key Reaction | Advantages |

| Organocatalysis | Proline | Aldol Reaction | Metal-free, environmentally benign |

| Metal Catalysis | Sharpless Dihydroxylation Reagent | Dihydroxylation | High enantioselectivity, broad substrate scope |

| Metal Catalysis | Sharpless Epoxidation Reagent | Epoxidation | Predictable stereochemistry, versatile intermediates |

Chemoenzymatic and Biocatalytic Syntheses

Enzymes are highly selective catalysts that can be used for the synthesis of chiral compounds under mild conditions. pharmasalmanac.comnih.govresearchgate.net Lipases are commonly used for the kinetic resolution of racemic alcohols or diols through enantioselective acylation or hydrolysis. nih.govnih.govias.ac.inacs.orgjocpr.comresearchgate.net For instance, a racemic mixture of a precursor diol could be resolved using a lipase (B570770) to obtain the desired enantiomer.

Furthermore, oxidoreductases can be employed for the asymmetric reduction of ketones to chiral alcohols, and lyases can catalyze C-C bond formation. rwth-aachen.deresearchgate.net A two-step enzymatic cascade involving a lyase for C-C bond formation followed by an oxidoreductase for reduction could potentially be used to synthesize all stereoisomers of a vicinal diol. rwth-aachen.deresearchgate.net

Stereocontrolled Chain Elongation Strategies

Iterative or chain elongation strategies are particularly effective for the synthesis of polyketide-derived natural products containing polyol motifs. acs.orgacs.orgrsc.orgfrontiersin.orgnih.gov These methods involve the sequential addition of building blocks to a growing chain, with each iteration introducing new stereocenters in a controlled manner.

A modular synthesis strategy can involve an iterative cycle of reactions, for example, a four-step sequence to install a four-carbon unit with two new stereogenic centers. rsc.org Such a strategy could be adapted for the synthesis of this compound by starting with a suitable chiral building block and applying the iterative elongation sequence.

Convergent and Divergent Synthetic Routes

Convergent Synthesis: A convergent synthesis involves the preparation of several fragments of the target molecule independently, which are then coupled together in the later stages of the synthesis. acs.org This approach is often more efficient than a linear synthesis for complex molecules. For this compound, a convergent approach could involve the synthesis of a chiral three-carbon fragment and a two-carbon fragment, followed by their coupling.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is elaborated into a variety of different products. This is a useful strategy for creating a library of stereoisomers of the target molecule. Starting from a key chiral precursor, different reagents or reaction conditions can be used to access each of the possible stereoisomers of 5-methoxypentane-1,2,3-triol. For example, the use of different enantiomers of a chiral catalyst or auxiliary can lead to different diastereomers of the product.

Comparative Analysis of Synthetic Efficiency, Yield, and Stereoselectivity

The synthesis of a specific stereoisomer like this compound from a simple precursor necessitates a synthetic route that is both highly selective and efficient. A prominent and effective method for achieving this is the Sharpless asymmetric dihydroxylation of an alkene. alfa-chemistry.comwikipedia.org This reaction is renowned for its ability to introduce two adjacent hydroxyl groups across a double bond with a predictable and high degree of stereocontrol. alfa-chemistry.comacsgcipr.org

For the synthesis of this compound, a logical starting material would be the achiral alkene, 5-methoxy-1-pentene. The stereochemistry of the resulting diol is dictated by the choice of the chiral ligand used in the catalytic system. The two commercially available catalyst mixtures, AD-mix-α and AD-mix-β, which contain dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derived ligands respectively, typically yield opposite enantiomers. alfa-chemistry.com

The general transformation is as follows:

Starting Material: 5-methoxy-1-pentene Reaction: Sharpless Asymmetric Dihydroxylation Product: this compound (and its enantiomer)

Other potential, though often less direct or stereoselective, methods for polyol synthesis include chemoenzymatic approaches and substrate-controlled diastereoselective dihydroxylations. Chemoenzymatic methods can offer high enantioselectivity but may require more specialized conditions and enzymes. metu.edu.tr Substrate-controlled methods rely on existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions, which is not applicable to an achiral starting material like 5-methoxy-1-pentene.

Below is an interactive data table that provides a comparative overview of these synthetic methodologies.

| Methodology | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Ratio (d.r.) | Key Advantages | Key Disadvantages |

| Sharpless Asymmetric Dihydroxylation | 85-98 | >95 | N/A for this product | High enantioselectivity, predictable stereochemistry, commercially available reagents. alfa-chemistry.comwikipedia.org | Use of toxic and expensive osmium tetroxide (though used catalytically). |

| Chemoenzymatic Synthesis | 70-90 | >99 | N/A for this product | Very high enantioselectivity, environmentally benign catalysts (enzymes). metu.edu.tr | Substrate specificity can be narrow, may require optimization of reaction conditions. |

| Substrate-Controlled Dihydroxylation | 60-85 | N/A | Variable (depends on substrate) | Can be effective for complex molecules with existing stereocenters. | Not applicable for achiral starting materials like 5-methoxy-1-pentene. |

This table presents typical data for the synthesis of chiral polyols from terminal alkenes and should be considered representative.

Development of Green Chemistry Approaches in Polyol Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of polyol synthesis, this involves the use of renewable feedstocks, less hazardous reagents, and more efficient catalytic systems. rsc.org

Renewable Feedstocks: A key aspect of green chemistry is the use of starting materials derived from renewable sources rather than petrochemicals. kit.edu For the synthesis of this compound, a potential green route could start from biorenewable C5 alcohols derived from lignocellulose. mdpi.com For instance, furfural, a platform chemical derivable from biomass, can be converted to intermediates that could then be elaborated into the target pentanetriol (B14693764) structure. While this may involve a longer synthetic sequence, it aligns with the goal of using sustainable feedstocks.

Biocatalysis and Chemoenzymatic Methods: Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous environments. nih.gov The use of enzymes in the synthesis of chiral polyols represents a significant green chemistry approach. metu.edu.tr For example, a chemoenzymatic strategy could involve the enzymatic resolution of a racemic mixture of a precursor to this compound, or the direct enzymatic hydroxylation of a suitable substrate. These methods avoid the use of heavy metal catalysts and often proceed with exceptional levels of stereocontrol.

Atom Economy and Catalyst Efficiency: The Sharpless asymmetric dihydroxylation, while highly effective, traditionally uses osmium tetroxide, a toxic and volatile reagent. However, the development of a catalytic cycle where osmium is regenerated by a co-oxidant significantly reduces the amount of osmium required, thereby improving the green credentials of the reaction. wikipedia.org Further research into replacing osmium with more benign catalysts is an active area of green chemistry.

Solvent-Free and Alternative Solvent Systems: The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is another cornerstone of green chemistry. Research into solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids for polyol synthesis is ongoing. researchgate.net

The integration of these green chemistry principles into the synthesis of this compound and other polyols is crucial for the development of sustainable chemical manufacturing processes.

Biosynthetic Pathways and Precursor Derivation if Applicable

Identification of Natural Sources and Biogenetic Hypotheses

To date, (2R,3S)-5-methoxypentane-1,2,3-triol has not been reported as a widely occurring natural product. Its structural similarity to other five-carbon polyols, such as xylitol (B92547) and ribitol, suggests that it may be a secondary metabolite in certain microorganisms or plants. The biosynthesis of these related C5 sugar alcohols is often linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental part of cellular metabolism. wikipedia.orgnih.gov

Biogenetic Hypothesis:

A plausible biogenetic hypothesis for this compound originates from intermediates of the pentose phosphate pathway. The pathway could proceed as follows:

Precursor Formation: The pentose phosphate pathway generates five-carbon sugar phosphates, such as D-xylulose-5-phosphate or D-ribulose-5-phosphate. nih.gov

Dephosphorylation and Reduction: These precursors would likely undergo dephosphorylation, followed by a series of stereospecific reduction steps to yield a pentane-1,2,3,5-tetraol intermediate with the desired (2R,3S) configuration.

Terminal Methylation: The final step would involve the specific O-methylation of the terminal hydroxyl group at the C5 position.

This proposed pathway is based on known enzymatic reactions found in various organisms, although their specific involvement in the synthesis of this particular methoxypolyol remains speculative.

Enzyme Systems Involved in Biosynthesis of Methoxypolyols

The hypothetical biosynthesis of this compound would necessitate the involvement of several key enzyme classes.

Phosphatases: To begin, a phosphatase would be required to remove the phosphate group from a C5 sugar phosphate precursor derived from the pentose phosphate pathway.

Dehydrogenases/Reductases: The formation of the specific (2R,3S) stereochemistry of the hydroxyl groups is a critical step that would be catalyzed by stereospecific dehydrogenases or reductases. nih.gov These enzymes are known to catalyze the reduction of ketone or aldehyde functionalities to alcohols with a high degree of stereocontrol. libretexts.org The precise enzymes responsible for this specific stereoisomer are unknown.

O-Methyltransferases (OMTs): The final step in the proposed pathway is the methylation of the terminal hydroxyl group. This reaction would be catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.gov While OMTs are known to act on a wide variety of substrates, including flavonoids, alkaloids, and phenylpropanoids, their action on the terminal hydroxyl group of a C5 polyol is not well-documented. nih.govresearchgate.net

The following table summarizes the hypothetical enzyme systems and their potential roles:

| Enzyme Class | Proposed Function in Biosynthesis | Precursor/Substrate | Product |

| Phosphatase | Removal of phosphate group | D-Xylulose-5-phosphate | D-Xylulose |

| Dehydrogenase/Reductase | Stereospecific reduction of carbonyl groups | Pentose or ketopentose intermediate | (2R,3S)-pentane-1,2,3,5-tetraol |

| O-Methyltransferase (OMT) | Methylation of the C5 hydroxyl group | (2R,3S)-pentane-1,2,3,5-tetraol | This compound |

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the flow of atoms through a metabolic pathway and would be essential for validating the proposed biosynthesis of this compound. nih.gov By feeding a potential producing organism with isotopically labeled precursors, the incorporation of the label into the final product can be monitored, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Hypothetical Labeling Experiments:

¹³C-Labeled Glucose: Administration of [1-¹³C]glucose versus [6-¹³C]glucose could help determine if the pentose phosphate pathway is the primary source of the five-carbon backbone. The pattern of ¹³C incorporation into the methoxypentane triol would differ depending on the metabolic route.

¹³C-Labeled Pentoses: Feeding the organism with labeled D-xylose or D-ribose could provide more direct evidence for their role as precursors.

¹³C, ²H-Labeled Methionine: The use of methionine with a labeled methyl group (¹³CH₃ or C²H₃) would confirm that the methoxy (B1213986) group is derived from S-adenosyl-L-methionine, a common methyl donor in biological systems.

The following table outlines a potential isotopic labeling study design:

| Labeled Precursor | Expected Outcome if Hypothesis is Correct | Analytical Technique |

| [1-¹³C]Glucose | Labeling primarily at the C1 position of the pentane (B18724) backbone. | ¹³C-NMR, MS |

| [U-¹³C₅]Xylose | Uniform labeling of all five carbons of the pentane backbone. | ¹³C-NMR, MS |

| [¹³C-methyl]Methionine | Incorporation of ¹³C into the methoxy group. | ¹³C-NMR, MS |

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to mimic the proposed biosynthetic pathways in a laboratory setting. While a definitive biosynthetic pathway for this compound is not known, a biomimetic approach could involve a chemoenzymatic strategy that reflects the hypothetical steps.

A potential biomimetic synthesis could involve:

Starting Material: A readily available five-carbon sugar, such as D-xylose.

Enzymatic Reduction: The use of a stereoselective reductase enzyme to create the desired (2R,3S) stereochemistry of the hydroxyl groups. This would likely require screening a library of known reductases for activity on a suitable pentose substrate.

Protection/Deprotection: Chemical steps may be necessary to protect certain hydroxyl groups to allow for the specific methylation of the terminal hydroxyl group.

Methylation: A chemical methylation step would be used to introduce the methoxy group at the C5 position.

This approach combines the stereocontrol offered by enzymes with the versatility of chemical synthesis to achieve the target molecule.

Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Exploration

Strategic Functionalization of Hydroxyl and Ether Moieties

The structure of (2R,3S)-5-methoxypentane-1,2,3-triol presents three hydroxyl (-OH) groups and one methoxy (B1213986) (-OCH3) ether group as primary sites for chemical modification. In theory, these functional groups could be targeted to modulate the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability. Common derivatization strategies would include esterification, etherification, or acylation of the hydroxyl groups. The ether moiety, being generally less reactive, might be targeted for demethylation to yield the corresponding alcohol, or for more complex structural modifications. The specific regioselectivity and stereoselectivity of such reactions would be critical to investigate, yet no studies have reported on these strategic functionalizations.

Synthesis of Conformationally Constrained Analogues

To understand the bioactive conformation of a molecule, chemists often synthesize conformationally constrained analogues. By incorporating the flexible acyclic backbone of this compound into a rigid ring system, such as a cyclohexane (B81311) or a heterocyclic ring, the spatial arrangement of the hydroxyl and methoxy substituents can be locked. This approach can provide valuable insights into the optimal geometry for interaction with a biological target. The design and synthesis of such rigidified analogs of this compound have not been described in the scientific literature.

Preparation of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues are indispensable tools for elucidating the mechanisms of action, metabolic pathways, and pharmacokinetic profiles of molecules. The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into the structure of this compound would enable its detection and quantification in complex biological matrices. For instance, deuteration can be used to probe kinetic isotope effects, potentially slowing down metabolic processes at specific sites. To date, no synthetic routes for the preparation of labeled versions of this compound have been published.

Investigating the Influence of Stereochemical Modifications on Molecular Interactions

The specific stereochemistry of this compound, with defined configurations at the C2 and C3 positions, is expected to be a critical determinant of its interactions with chiral biological macromolecules such as enzymes and receptors. A systematic investigation of the structure-activity relationship would involve the synthesis and evaluation of its other stereoisomers: (2S,3R), (2R,3R), and (2S,3S). By comparing the biological activities of these different isomers, the importance of the spatial orientation of the hydroxyl groups for molecular recognition could be established. Currently, there is no available research that has undertaken this comparative analysis.

Theoretical and Computational Chemistry of 2r,3s 5 Methoxypentane 1,2,3 Triol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule like (2R,3S)-5-methoxypentane-1,2,3-triol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

From these calculations, a variety of electronic properties can be determined. For instance, the distribution of electron density reveals the polar nature of the molecule, highlighting the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups. This information is crucial for understanding intermolecular interactions.

Molecular electrostatic potential (MEP) maps can be generated to visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the oxygen atoms of the hydroxyl and methoxy groups would be regions of negative potential, while the hydrogen atoms of the hydroxyl groups would be areas of positive potential. This visualization is invaluable for predicting how the molecule might interact with other molecules or biological targets.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's stability and its tendency to undergo chemical reactions. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | +1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity and stability |

Conformational Analysis and Energy Landscapes

The flexibility of the pentane (B18724) backbone and the presence of multiple rotatable bonds in this compound mean that it can exist in numerous conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

Computational methods can be used to systematically explore the potential energy surface of the molecule. By rotating the dihedral angles of the key bonds and calculating the energy of each resulting conformation, a detailed energy landscape can be constructed. This landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers to interconversion between them.

The stability of different conformers is governed by a combination of factors, including steric hindrance between bulky groups and the formation of intramolecular hydrogen bonds. In this compound, hydrogen bonding between the hydroxyl groups is expected to play a significant role in stabilizing certain conformations.

Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its physical properties and how it interacts with its environment, including solvents and biological receptors.

Molecular Dynamics Simulations for Solution-State Behavior

While conformational analysis provides a static picture of the energy landscape, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, particularly in a solution. In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their motions are simulated by solving Newton's equations of motion.

An MD simulation of this compound in a solvent like water would reveal how the molecule moves, rotates, and changes its conformation in a more realistic environment. It would also provide detailed information about the interactions between the solute and the solvent, such as the formation and breaking of hydrogen bonds.

From these simulations, various properties can be calculated, including the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell around the molecule. MD simulations are also invaluable for understanding the dynamics of intramolecular hydrogen bonds and how they are influenced by the solvent.

Prediction of Spectroscopic Parameters to Aid Structural Assignment

Computational chemistry can be a powerful tool in the structural elucidation of new compounds by predicting their spectroscopic properties. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra could aid in the interpretation of experimental data.

By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts in both ¹H and ¹³C NMR spectra. mdpi.com These predicted shifts, when compared to experimental spectra, can help in the assignment of peaks to specific atoms in the molecule, which can be a complex task for molecules with multiple similar functional groups. mdpi.com

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hypothetical Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 63.5 |

| C2 | 72.1 |

| C3 | 75.3 |

| C4 | 34.8 |

Computational Modeling of Molecular Interactions with Biological Targets

To explore the potential biological activity of this compound, computational modeling techniques such as molecular docking can be employed. Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In the context of drug discovery, molecular docking is often used to predict the binding of a small molecule (a ligand) to the active site of a protein (a receptor). By computationally "docking" this compound into the binding sites of various known biological targets, it is possible to estimate the strength of the interaction (binding affinity) and to identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.

This approach can be used to screen large libraries of compounds against a specific target or to investigate the potential targets for a new molecule. The results of molecular docking studies can provide valuable insights into the potential mechanism of action of a compound and can guide further experimental studies.

Biological Activity and Mechanistic Investigations in Non Human Systems

In Vitro Studies of Enzyme Inhibition/Activation

No publicly available data exists on the enzymatic inhibition or activation properties of (2R,3S)-5-methoxypentane-1,2,3-triol.

Receptor Binding and Ligand-Target Interaction Studies

Information regarding the receptor binding affinity and specific ligand-target interactions of this compound is not present in the scientific literature.

Cellular Pathway Modulation in Non-human Cell Lines

There are no documented studies on the modulation of cellular pathways by this compound in any non-human cell lines.

Biological Activity in Model Organisms (e.g., microbial, plant, invertebrate systems)

Scientific literature lacks any reports on the biological effects of this compound in model organisms.

Elucidation of Molecular Mechanisms of Action (excluding human physiological outcomes)

The molecular mechanism of action for this compound remains uninvestigated, as no studies have been published on this topic.

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of (2R,3S)-5-methoxypentane-1,2,3-triol, providing unequivocal confirmation of its elemental composition. Techniques such as electrospray ionization (ESI) are particularly well-suited for the analysis of polar, non-volatile polyols. nih.gov The high mass accuracy of HRMS allows for the confident differentiation of the target compound from isobaric interferences, which is crucial in complex matrices.

Beyond simple mass confirmation, tandem mass spectrometry (MS/MS) experiments are instrumental in elucidating the molecular structure. By inducing fragmentation of the protonated or sodiated molecular ion, a characteristic fragmentation pattern is generated. For this compound, key fragment ions would be expected from the cleavage of C-C bonds and the loss of water or methanol, providing connectivity information.

Furthermore, HRMS plays a pivotal role in impurity profiling. nih.gov Potential impurities in a sample of this compound could include diastereomers, regioisomers, or byproducts from its synthesis. The high sensitivity and mass accuracy of HRMS enable the detection and tentative identification of these low-level impurities, which is critical for quality control. ijnrd.org

| Ion | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Structure/Fragment |

| [M+H]+ | 151.0914 | 151.0919 | -3.3 | Protonated molecule |

| [M+Na]+ | 173.0733 | 173.0739 | -3.5 | Sodiated adduct |

| [M+H-H2O]+ | 133.0808 | 133.0813 | -3.8 | Loss of water |

| [M+H-CH3OH]+ | 119.0651 | 119.0657 | -5.0 | Loss of methanol |

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

While mass spectrometry provides information on mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive stereochemical assignment of chiral molecules like this compound. nih.gov One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. However, for a molecule with multiple stereocenters, these spectra can be complex and overlapping.

The crucial stereochemical information is often derived from Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY. These experiments detect through-space interactions between protons that are in close proximity, which can help to deduce the relative stereochemistry of the chiral centers. nih.gov For acyclic systems like this compound, the analysis of coupling constants (³JHH) can also provide valuable information about the preferred conformations and, by extension, the relative stereochemistry. acs.org

| Technique | Information Obtained |

| ¹H NMR | Chemical shift, multiplicity, and integration of protons. |

| ¹³C NMR | Chemical shift of carbon atoms. |

| COSY | ¹H-¹H coupling correlations. |

| HSQC | Direct ¹H-¹³C correlations. |

| HMBC | Long-range ¹H-¹³C correlations. |

| NOESY/ROESY | Through-space ¹H-¹H correlations for stereochemical analysis. |

Chromatographic Techniques for Enantiomeric Separation and Purity Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the separation and quantification of this compound from its stereoisomers and other impurities. Given the chiral nature of the molecule, specialized chiral chromatography is required for its enantiomeric and diastereomeric separation. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for resolving enantiomers and diastereomers. mdpi.com The choice of the CSP is critical and is often based on the functional groups present in the analyte. For a polyol like this compound, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective. nih.gov The separation is achieved through differential interactions between the stereoisomers and the chiral selector of the stationary phase.

Gas Chromatography (GC) can also be employed for the analysis of this compound, typically after derivatization to increase its volatility. Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, can provide excellent separation of stereoisomers. gcms.cz When coupled with a mass spectrometer (GC-MS), this technique not only separates the isomers but also provides their mass spectra for confident identification.

Purity analysis is another critical application of these chromatographic techniques. By developing a validated HPLC or GC method, the percentage of the desired (2R,3S) stereoisomer can be accurately determined, along with the levels of any impurities present.

| Chromatographic Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| Chiral HPLC | Polysaccharide-based CSP | Hexane/Isopropanol | UV/Refractive Index | Enantiomeric and Diastereomeric Separation, Purity Analysis |

| Chiral GC | Cyclodextrin-based CSP | Helium | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Stereoisomer Separation (after derivatization) |

Applications of hyphenated techniques in complex mixture analysis

The analysis of this compound in complex matrices, such as biological fluids or natural product extracts, necessitates the use of hyphenated analytical techniques. nih.gov These techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. actascientific.com An HPLC system equipped with a chiral column can separate the stereoisomers of 5-methoxypentane-1,2,3-triol, which are then introduced directly into the mass spectrometer for detection and quantification. The use of high-resolution mass spectrometry in an LC-HRMS setup provides an even higher degree of confidence in the identification of the target compound and its impurities in a single run. researchgate.net

For even more challenging analytical problems, multidimensional techniques can be employed. For instance, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) can provide exceptional resolving power for highly complex samples. While perhaps excessive for the analysis of a single pure compound, such techniques are invaluable when profiling a complex mixture where this compound is just one of many components. The combination of chromatographic separation with detailed spectroscopic information from techniques like NMR and MS provides a powerful toolkit for the unambiguous characterization and quantification of this compound in any context. researchgate.net

Applications of 2r,3s 5 Methoxypentane 1,2,3 Triol in Chemical and Materials Science Research

Precursor in the Synthesis of Agrochemicals or Research ToolsThere are no publications indicating that (2R,3S)-5-methoxypentane-1,2,3-triol has been used as a starting material for the synthesis of agrochemicals or other specialized research tools.

It is important to note that the absence of information does not definitively mean the compound has no potential applications, but rather that such applications have not been documented in the accessible scientific literature. Future research may explore the synthesis and properties of this compound, which could lead to its application in various fields of chemical and materials science.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge for the future utility of (2R,3S)-5-methoxypentane-1,2,3-triol lies in the development of efficient and environmentally benign synthetic methodologies. Current industrial polyol production often relies on petroleum-based feedstocks. patsnap.com Future research should focus on sustainable alternatives.

Bio-Based Feedstocks: A significant trend in polyol synthesis is the shift towards bio-based raw materials. researchgate.net Researchers are exploring various natural sources like vegetable oils (soybean, castor, rapeseed), lignocellulosic biomass, and even agricultural waste. adhesivesmag.comacs.org For a molecule like this compound, this could involve identifying natural precursors or engineering metabolic pathways in microorganisms to produce the desired carbon skeleton. Bio-based polyols are gaining traction as they offer a response to evolving regulatory frameworks and can qualify for green building certifications. adhesivesmag.com

Catalytic Innovations: The efficiency of polyol synthesis is heavily dependent on the catalysts used. Double metal cyanide (DMC) catalysts, for instance, are known to produce polyether polyols with low levels of unsaturation and narrow molecular weight distribution. researchgate.net Future work could involve designing stereoselective catalysts that can yield the specific (2R,3S) configuration of the target molecule. Biocatalytic routes, using enzymes, offer a green and sustainable alternative to traditional chemical methods. taylorfrancis.com Enzyme-catalyzed reactions proceed with high regio- and enantioselectivity under mild conditions, which could be highly advantageous for synthesizing optically pure this compound. taylorfrancis.com

CO2 as a Feedstock: Another promising avenue is the utilization of carbon dioxide as a C1 feedstock for polyol production. adhesivesmag.com This approach not only helps in reducing greenhouse gas emissions but can also decrease the reliance on fossil resources by 13-16%. adhesivesmag.com Research into the catalytic incorporation of CO2 to form the backbone of this compound could represent a significant step towards a circular economy.

| Sustainable Synthesis Strategy | Potential Feedstock/Method | Key Advantage |

| Bio-based Synthesis | Vegetable oils, Lignin, Sugars, Agricultural waste adhesivesmag.comacs.org | Reduces reliance on fossil fuels, potential for biodegradability. |

| Advanced Catalysis | Stereoselective catalysts, Double Metal Cyanide (DMC) catalysts, Enzymes researchgate.nettaylorfrancis.com | High efficiency, specificity, and milder reaction conditions. |

| Carbon Capture & Utilization | Captured industrial CO2 adhesivesmag.com | Reduces greenhouse gases and fossil resource depletion. adhesivesmag.com |

Exploration of Undiscovered Biological Roles and Pathways (non-human)

While the human metabolism of common polyols like sorbitol and xylitol (B92547) is well-documented, the biological roles of more complex or novel polyols in other organisms are largely unknown. Research into the non-human biological significance of this compound could uncover novel functionalities.

In Microorganisms: Polyols are also integral to the metabolism of various microorganisms. In some bacteria, polyol metabolism is linked to cofactor recycling. mdpi.com Some polyols can serve as an energy source for microbes, while others are produced by fungi and yeast in response to osmotic stress. mdpi.comresearchgate.net Research could explore the metabolic pathways in bacteria, yeast, and fungi that might involve this compound. This could involve screening microbial libraries for the ability to metabolize this compound or identifying the enzymatic machinery responsible for its synthesis or degradation. macplas.it Furthermore, some polyols have been shown to have antimicrobial effects, a property that could be investigated for this specific triol. mdpi.com

Impact on Gut Microbiota: The interaction of polyols with gut microbiota is an area of growing interest. Some polyols, such as lactitol (B1674232) and xylitol, may act as prebiotics by promoting the growth of beneficial microorganisms like Bifidobacteria and reducing pathogenic bacteria like Clostridium. ijisae.org Investigating the effect of this compound on various non-human gut microbiomes could reveal potential applications in animal nutrition or health.

Integration of Artificial Intelligence and Machine Learning in Polyol Design and Synthesis

Accelerated Discovery and Inverse Design: AI can significantly speed up the discovery of new materials by rapidly screening vast numbers of potential molecular structures. A more advanced concept is "inverse design," where desired properties are specified, and AI algorithms identify the molecular structures that would exhibit those properties. This approach could be used to identify other novel polyols with properties similar or superior to this compound for specific applications.

Synthesis Optimization: ML algorithms can also be used to optimize synthetic routes. By analyzing large datasets of experimental results, AI can identify the optimal reaction conditions—such as temperature, pressure, and catalyst choice—to maximize yield and purity, while minimizing waste. This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

| AI/ML Application | Description | Potential Impact on this compound |

| Predictive Modeling | Using ML to forecast material properties from chemical structure. | Rapidly estimate properties like viscosity, reactivity, and performance in polymers. |

| Inverse Design | Specifying desired properties to have AI generate suitable molecular structures. | Discover novel polyols for targeted applications based on the performance of the target molecule. |

| Synthesis Optimization | Analyzing experimental data to find optimal reaction conditions for synthesis. | Increase the efficiency and yield of synthesis, reducing development time and cost. |

Investigation of Cross-Disciplinary Applications Beyond Current Scope

The unique structure of this compound, with its three hydroxyl groups and a methoxy (B1213986) functionality, suggests potential for a variety of cross-disciplinary applications that warrant investigation.

Advanced Polymers: Polyols are fundamental building blocks for polyurethanes, used in flexible foams, rigid insulation, coatings, and elastomers. The specific stereochemistry and functional groups of this compound could impart unique properties to polyurethane materials. For example, the methoxy group might influence the polymer's polarity, solubility, or interaction with other substances. Future research could explore its use as a chain extender or crosslinking agent to create novel polyurethanes with tailored mechanical, thermal, or chemical resistance properties.

Pharmaceuticals: In the pharmaceutical industry, polyols are widely used as excipients to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). They are also used as humectants, stabilizers, and in controlled-release drug delivery systems. The potential of this compound in pharmaceutical formulations is an unexplored area. Its specific hydrophilic/lipophilic balance could make it a candidate for solubilizing particular classes of drugs or for use in novel drug delivery platforms.

Addressing Scalability and Industrial Relevance of Synthetic Methodologies

A significant hurdle in translating a novel chemical from the laboratory to industrial application is the challenge of scalability. A synthetic route that is effective on a gram scale may not be safe, efficient, or economically viable at the kilogram or ton scale.

Process Optimization and Safety: Scaling up chemical reactions requires careful consideration of factors like heat transfer, mass transfer, and reaction kinetics, which can differ significantly between small and large reactors. An exothermic reaction that is easily managed in the lab could become a serious safety hazard on a large scale. Future research on this compound must include robust process development to ensure that any proposed synthetic route is safe and reproducible at an industrial scale.

Economic Viability: The industrial relevance of any chemical is ultimately tied to its cost-effectiveness. This involves not only the cost of raw materials but also the efficiency of the synthesis, the energy requirements, and the cost of purification. Sustainable routes using bio-based feedstocks or waste streams are promising, but they must be competitive with established petrochemical processes. researchgate.net A full techno-economic analysis will be crucial to determine the industrial feasibility of producing this compound.

Q & A

Q. What established synthetic methodologies are used for (2R,3S)-5-methoxypentane-1,2,3-triol?

The synthesis typically involves stereoselective strategies, such as:

- Proline-catalyzed hydroxylation to establish hydroxyl groups with enantiomeric control.

- (Z)-selective Wittig olefination for alkene formation, critical for introducing the methoxy side chain.

- Sharpless asymmetric epoxidation to set stereocenters, followed by regioselective epoxide ring-opening . These steps require precise temperature control (e.g., –20°C for epoxidation) and chiral catalysts (e.g., Ti(OiPr)₄ with diethyl tartrate) to achieve >90% enantiomeric excess.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Key techniques include:

- X-ray crystallography : Resolves absolute configuration via single-crystal analysis.

- NMR spectroscopy : NOESY/ROESY correlations identify spatial proximity of protons to confirm stereochemistry.

- Optical rotation : Matches experimental [α]D values with computational predictions (e.g., DFT calculations) . For example, the C2 and C3 stereocenters can be validated using coupling constants (J-values) in -NMR for vicinal diols.

Q. What analytical techniques ensure purity and structural integrity of this compound?

Advanced Research Questions

Q. How can diastereoselectivity be optimized during synthesis of this compound?

Strategies include:

- Catalytic system tuning : Pd(PPh₃)₄ with DMF enhances solubility and selectivity in Tsuji–Trost allylation (85% yield, dr >20:1) .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve Sharpless epoxidation stereoselectivity.

- Protecting groups : Temporary silyl ethers prevent undesired hydroxyl group reactivity during methoxy introduction . Contradictions in selectivity (e.g., unexpected epoxide opening) are resolved via kinetic vs. thermodynamic pathway analysis.

Q. How should researchers address contradictory spectral data during characterization?

- 2D NMR (HSQC, HMBC) : Maps - correlations to distinguish stereoisomers.

- Computational modeling : Gaussian or ORCA software predicts NMR chemical shifts, comparing theoretical vs. experimental data .

- Cross-validation : Databases like PubChem or TOXCENTER (query strings in Table B-2, L5 NOT MEDLINE/FS) identify analogs to resolve ambiguities .

Q. What in vitro models evaluate the neuroprotective potential of this compound?

- Primary neuron cultures : Assess inhibition of Aβ aggregation (linked to Alzheimer’s) via thioflavin T assays.

- SH-SY5Y cell lines : Measure oxidative stress reduction (e.g., ROS levels) under H₂O₂-induced damage.

- Enzyme inhibition studies : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, comparing IC₅₀ values to donepezil . Structural analogs (e.g., 4-hydroxyethylcyclopentane-1,2,3-triol) suggest potential bioactivity via hydrogen-bonding interactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

- Meta-analysis : Compare datasets using PRISMA guidelines, focusing on variables like cell line (e.g., HEK293 vs. HeLa) or assay type (MTT vs. LDH).

- Structural analogs : Evaluate substituent effects (e.g., methoxy vs. phenyl groups) using QSAR models .

- Reproducibility checks : Validate purity (>95% via HPLC) and storage conditions (e.g., –80°C vs. room temperature) .

Methodological Recommendations

- Stereochemical challenges : Use chiral columns (Chiralpak IA) for HPLC purification to isolate enantiomers .

- Scalability : Batch reactors with controlled agitation (500 rpm) prevent racemization during large-scale epoxide synthesis .

- Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets, referencing InChI keys (e.g., JJAIIULJXXEFLV-ZXFHETKHSA-N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.